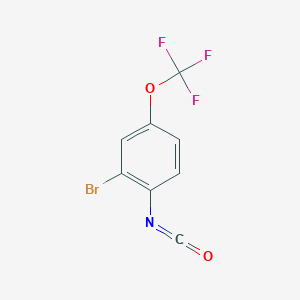

2-Bromo-4-(trifluoromethoxy)phenylisocyanate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-4-(trifluoromethoxy)phenylisocyanate is an organic compound with the molecular formula C8H3BrF3NO2. It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and an isocyanate group attached to a benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research .

Méthodes De Préparation

The synthesis of 2-Bromo-4-(trifluoromethoxy)phenylisocyanate typically involves the following steps:

Starting Material: The synthesis begins with 2-Bromo-4-(trifluoromethoxy)aniline.

Reaction with Phosgene: The aniline derivative is reacted with phosgene (COCl2) to form the corresponding isocyanate.

Purification: The crude product is purified by distillation or recrystallization to obtain pure this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

2-Bromo-4-(trifluoromethoxy)phenylisocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Coupling Reactions: The bromine atom allows for Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases such as triethylamine for nucleophilic substitution, and water or aqueous acids for hydrolysis. Major products formed from these reactions include ureas, carbamates, and biaryl compounds .

Applications De Recherche Scientifique

Chemical Synthesis

Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Its isocyanate functionality allows for the formation of ureas and carbamates through reactions with nucleophiles, which are vital in various chemical transformations.

Synthesis Pathways : The synthesis typically involves the reaction of 2-bromo-4-(trifluoromethoxy)phenol with phosgene or its derivatives to yield the isocyanate. This process can be optimized for higher yields and reduced environmental impact by utilizing safer reagents and conditions .

Biological Applications

Medicinal Chemistry : 2-Bromo-4-(trifluoromethoxy)phenylisocyanate has been investigated for its potential use in drug development. It is particularly relevant in designing anti-inflammatory and anticancer agents due to its ability to interact with biological targets through the formation of covalent bonds with nucleophilic sites on proteins .

Case Studies :

- A study demonstrated that derivatives of this compound exhibited inhibitory activity against Trypanosoma brucei, the causative agent of African sleeping sickness, highlighting its potential in developing antiparasitic drugs .

- Another research focused on its role in synthesizing novel β-lactams, which are important in treating bacterial infections .

Material Science

Specialty Chemicals : In material science, this compound is utilized in the production of specialty chemicals that exhibit unique properties due to the trifluoromethoxy group. This enhances solubility and reactivity compared to other similar compounds .

Mécanisme D'action

The mechanism of action of 2-Bromo-4-(trifluoromethoxy)phenylisocyanate involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The isocyanate group is highly electrophilic, making it reactive towards nucleophiles such as amines and alcohols. The bromine atom allows for palladium-catalyzed coupling reactions, enabling the formation of biaryl compounds . These reactions are facilitated by the electron-withdrawing trifluoromethoxy group, which enhances the electrophilicity of the isocyanate group .

Comparaison Avec Des Composés Similaires

Similar compounds to 2-Bromo-4-(trifluoromethoxy)phenylisocyanate include:

2-Bromo-4-(trifluoromethyl)phenylisocyanate: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which affects its reactivity and applications.

4-Bromo-2,2,2-trifluoroacetophenone: This compound contains a trifluoromethyl group and a bromine atom but lacks the isocyanate functionality.

1-Bromo-4-(trifluoromethoxy)benzene: This compound has a similar structure but does not contain the isocyanate group, limiting its reactivity in certain reactions.

The uniqueness of this compound lies in its combination of a bromine atom, a trifluoromethoxy group, and an isocyanate group, which provides a versatile platform for various chemical transformations and applications .

Activité Biologique

2-Bromo-4-(trifluoromethoxy)phenylisocyanate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications, particularly in cancer treatment.

Synthesis

The synthesis of this compound typically involves a nucleophilic substitution reaction between 4-(trifluoromethoxy)phenyltrifluoroacetate and phenyl isocyanate, producing the desired isocyanate along with trifluoroacetic acid as a byproduct .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its cytotoxic effects against various cancer cell lines, including:

- MDA-MB-231 (breast cancer)

- SK-Hep-1 (liver cancer)

- NUGC-3 (gastric cancer)

In vitro assays demonstrated significant antiproliferative activity across these cell lines, with IC50 values indicating effective concentrations for inducing apoptosis .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 0.004 | Inhibition of GPCRs and other pathways |

| SK-Hep-1 | 0.012 | Induction of apoptosis |

| NUGC-3 | 0.008 | Targeting specific kinases |

The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in tumor growth and metastasis. It has shown promising results in inhibiting serine/threonine kinases and receptor tyrosine kinases, which are crucial in regulating cell proliferation and angiogenesis .

Case Studies

- Triple-Negative Breast Cancer (TNBC) : A study investigated the compound's efficacy against TNBC, revealing that it retains the ability to cross the blood-brain barrier (BBB) while exhibiting limited interaction with dopamine receptors, thus minimizing potential neurotoxicity . The compound was able to achieve peak plasma concentrations of approximately 1000 nM within one hour post-administration.

- Antiviral Activity : In addition to anticancer properties, derivatives of this compound have been explored for antiviral applications, demonstrating effectiveness against various viral strains through mechanisms involving inhibition of viral replication .

Propriétés

IUPAC Name |

2-bromo-1-isocyanato-4-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NO2/c9-6-3-5(15-8(10,11)12)1-2-7(6)13-4-14/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDKAYWXVFKSBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Br)N=C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.